Methyl 3-methyl-7-azaindole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-11-9-7(6)3-4-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUHPMBVQABHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of the 7-Azaindole Scaffold
The foundational step involves synthesizing the 7-azaindole ring system, which can be achieved through various established routes:
Hemetsberger–Knittel Indole Synthesis :
This method involves cyclization of appropriate ortho-alkenyl or ortho-alkynyl aniline derivatives, often starting from halogenated precursors. For example, the synthesis of methyl 7-azaindole-2-carboxylate (a precursor to methyl 3-methyl-7-azaindole-6-carboxylate) can be performed via cyclization of suitably substituted 2-aminopyridines bearing ester functionalities.Electrophilic Iodination and Oxidation :
As evidenced in patent CN102702196B, electrophilic iodination at the C-3 position of 7-azaindole is performed using N-iodosuccinimide (NIS), followed by oxidation (e.g., with m-chloroperbenzoic acid, m-CPBA) to introduce necessary oxidation states and facilitate subsequent functionalization.
Functionalization at the C-6 Position: Introduction of the Carboxylate Group
The carboxylate group at C-6 can be introduced via:
Oxidation of the Corresponding Methyl or Alkyl Substituents :
Starting from methyl-substituted azaindoles, oxidation (using reagents like potassium permanganate or other oxidants) can convert methyl groups at C-6 to carboxylic acids, which are then esterified to methyl esters.Direct Esterification :
The carboxylic acid at C-6 can be esterified with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) to produce methyl esters directly.Use of Carboxylate Precursors :
As per patent CN102702196B, methyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (compound 7) can be synthesized and subsequently functionalized to yield methyl 7-azaindole-6-carboxylate derivatives.
Introduction of the Methyl Group at the 3-Position
The methyl group at the 3-position is incorporated via:
Nucleophilic Methylation :
Using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) on the 7-azaindole core or its derivatives. This methylation typically occurs at the nitrogen atom (N-1) or at the C-3 position depending on the substrate's reactivity.Hemetsberger–Knittel Protocol :
The methyl group can be introduced during the ring synthesis stage by selecting methyl-substituted precursors or via post-cyclization methylation.
Synthetic Route Summary and Data Table
| Step | Starting Material | Reagents & Conditions | Key Intermediates | Yield / Notes |
|---|---|---|---|---|
| 1 | 7-Azaindole | Electrophilic iodination (NIS), oxidation (m-CPBA) | 3-Iodo-7-azaindole | 95% yield (iodination), 57% (oxidation) |
| 2 | 3-Iodo-7-azaindole | Esterification with methyl chloroformate or direct methylation | Methyl 7-azaindole-2-carboxylate | 46% overall yield from precursor |
| 3 | Methyl 7-azaindole-2-carboxylate | Hemetsberger–Knittel indole synthesis | Methyl 7-azaindole-2-carboxylate | 73% yield |
| 4 | Methyl 7-azaindole-2-carboxylate | Methylation with methyl iodide | Methyl 3-methyl-7-azaindole-2-carboxylate | 73% yield |
| 5 | Methyl 3-methyl-7-azaindole-2-carboxylate | Ester hydrolysis at C-2 | This compound | Quantitative or high-yield conversion |
Recent advances include metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, which enable the introduction of various aryl groups at the C-3 or C-6 positions, enhancing structural diversity:
Suzuki–Miyaura Coupling :
Starting from halogenated azaindoles (e.g., 3-iodo derivatives), coupling with aryl boronic acids under Pd catalysis yields substituted derivatives, including methylated variants.One-Pot Multi-Component Reactions :
As demonstrated in recent literature, combining halogenation, methylation, and coupling steps in a single pot can streamline synthesis, reducing purification steps and improving overall yields.
Research Findings and Data on Synthesis Efficiency
Yields :
The key steps, such as iodination, methylation, and esterification, typically afford yields ranging from 73% to 95%, indicating high efficiency under optimized conditions.Reaction Conditions :
Mild conditions (room temperature to 110°C) with common solvents like tetrahydrofuran (THF), toluene, and ethanol are sufficient, with some reactions requiring inert atmospheres, especially for metal-catalyzed steps.Purification :
Purification often involves column chromatography using ethyl acetate/hexane mixtures, recrystallization, or filtration through Celite.
Notes and Considerations
Selectivity :
Electrophilic iodination at C-3 is regioselective, facilitated by the electron-rich nature of the azaindole ring.Functional Group Compatibility :
The methylation and coupling steps tolerate various substituents, allowing for the synthesis of diverse derivatives.Scale-Up Potential : The described methods, especially the metal-catalyzed cross-couplings, are scalable and amenable to industrial synthesis with proper optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-7-azaindole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Methyl 3-methyl-7-azaindole-6-carboxylate has been explored as a precursor for various anticancer agents. Its structural properties allow it to serve as a scaffold for the development of compounds targeting specific cancer pathways. For instance, it can be modified to create inhibitors for kinases involved in cancer progression, such as CDK2 and B-Raf, which are critical in cell cycle regulation and oncogenic signaling respectively .
Neuroprotective Agents
Research indicates that derivatives of 7-azaindole, including this compound, can act as inhibitors of BACE-1, an enzyme associated with Alzheimer's disease. This suggests potential applications in neuroprotection and cognitive enhancement .
Anti-inflammatory Properties
The compound has also shown promise in the development of anti-inflammatory drugs. Its ability to modulate pathways involved in inflammation could lead to new treatments for chronic inflammatory diseases .
Derivative Compounds
Numerous derivatives have been synthesized from this compound, enhancing its bioactivity and selectivity against various biological targets. These derivatives are crucial for expanding the therapeutic potential of the parent compound.
Development of Kinase Inhibitors
A notable case study involves the modification of this compound to develop selective kinase inhibitors. Research has demonstrated that certain modifications enhance binding affinity and selectivity toward specific kinases, leading to promising anticancer therapies .
Solubility Enhancement
Studies have shown that replacing traditional indole structures with azaindole derivatives improves aqueous solubility, which is crucial for drug formulation and bioavailability. This property has been exploited in designing new compounds with better pharmacokinetic profiles .
Data Summary Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer | Kinase Inhibitors | Effective against CDK2 and B-Raf |
| Neuroprotection | BACE-1 Inhibitors | Potential treatment for Alzheimer’s disease |
| Anti-inflammatory | Modulators | Reduces markers of chronic inflammation |
| Solubility Improvement | Azaindole Derivatives | Enhanced solubility compared to indole counterparts |
Mechanism of Action
The mechanism of action of methyl 3-methyl-7-azaindole-6-carboxylate involves its interaction with molecular targets such as protein kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition leads to the disruption of signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Isomers: Positional Variations in 7-Azaindole Derivatives
The position of the carboxylate group significantly impacts physicochemical properties. Table 1 compares Methyl 3-methyl-7-azaindole-6-carboxylate with its structural isomer, Methyl 3-methyl-7-azaindole-5-carboxylate (CAS: 169030-84-6):
Table 1: Structural Isomers of Methyl 3-methyl-7-azaindole Carboxylates
The 6-carboxylate isomer exhibits stronger intermolecular interactions (e.g., hydrogen bonding) owing to the spatial alignment of the ester group with the pyridine nitrogen (N7), enhancing crystallinity and stability in solid-state applications .
Comparison with Indole Derivatives
Indole derivatives lack the pyridine nitrogen present in azaindoles, leading to distinct electronic and solubility profiles. For example:
Table 2: this compound vs. Methyl Indole-6-carboxylate
| Property | This compound | Methyl Indole-6-carboxylate |
|---|---|---|
| Core Structure | 7-Azaindole (N at position 7) | Indole (no pyridine N) |
| Polarity | Higher (due to additional N) | Moderate |
| Hydrogen-Bonding Sites | 2 (N1 and N7) | 1 (N1) |
| Solubility in Water | Moderate (enhanced by COOCH₃) | Low |
The pyridine nitrogen in 7-azaindole derivatives increases polarity and enables stronger hydrogen-bonding networks, which are critical for protein-ligand interactions in drug discovery .
Substituent Effects: Methyl vs. Acetyl Groups
Substituents at position 3 modulate reactivity and steric effects. Methyl 3-acetyl-1H-indole-6-carboxylate (CAS: 188054-45-7) features an electron-withdrawing acetyl group, contrasting with the electron-donating methyl group in this compound:
Table 3: Substituent Impact on Reactivity
| Compound | Substituent at Position 3 | Electronic Effect | Reactivity with Nucleophiles |
|---|---|---|---|
| This compound | Methyl (-CH₃) | Electron-donating | Moderate |
| Methyl 3-acetyl-1H-indole-6-carboxylate | Acetyl (-COCH₃) | Electron-withdrawing | High (due to carbonyl activation) |
The acetyl group enhances electrophilicity at adjacent positions, making it more reactive in substitution reactions compared to the methyl-substituted analog .
Comparison with Other Heterocyclic Esters
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS: 1260888-13-8) shares a fused bicyclic system but features an imidazole ring instead of pyrrole. Key differences include:
- Solubility: The amino group in the imidazole derivative increases water solubility.
- Bioactivity : Imidazopyrimidines are often used in kinase inhibitors, whereas 7-azaindoles target serotonin receptors .
Biological Activity
Methyl 3-methyl-7-azaindole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of kinase inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Synthesis
This compound belongs to the azaindole family, which has been extensively studied for their pharmacological properties. The synthesis typically involves the modification of the azaindole core structure, allowing for various substitutions that enhance biological activity. The general synthetic route includes:
- Preparation of the azaindole core : Starting from suitable precursors such as 1-tosyl-3-iodo-5-bromo-7-azaindole.
- Substitution reactions : Utilizing palladium-catalyzed cross-coupling methods to introduce methyl and carboxylate groups at specific positions on the ring structure.
Anticancer Properties
One of the most notable activities of this compound is its anticancer potential. Research indicates that derivatives of 7-azaindoles exhibit significant inhibitory effects on various cancer cell lines, including glioma and breast cancer cells. For instance:
- Inhibition of c-Jun N-terminal kinase (JNK) : This compound has been shown to inhibit JNK activity, which is implicated in neurodegenerative disorders and inflammatory diseases . The selectivity for JNK over other kinases reduces potential side effects, making it a candidate for therapeutic development.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 - 1.0 | JNK |
| NEU-1207 | >7.0 | T. brucei |
| NEU-1208 | >7.0 | T. brucei |
The mechanism through which this compound exerts its biological effects primarily involves modulation of kinase pathways. The compound's ability to bind to the ATP active site of kinases leads to inhibition of downstream signaling pathways associated with cell proliferation and survival.
Case Studies
- In vitro Studies : A study demonstrated that methyl 3-methyl-7-azaindole derivatives induced apoptosis in glioma cells through activation of caspase pathways, indicating a potential mechanism for anticancer activity .
- Animal Models : In vivo studies have shown that these compounds can effectively reduce tumor size in xenograft models, supporting their therapeutic potential against solid tumors.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests rapid metabolism and clearance, which are critical factors for its development as an oral therapeutic agent. Studies indicate:
Q & A
Basic: How can the synthesis of Methyl 3-methyl-7-azaindole-6-carboxylate be optimized to improve yield and purity?
Answer:
Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or methanol) can improve purity. Monitoring by TLC and verifying melting points (e.g., mp 199–201°C for structurally similar indole carboxylates) ensures consistency .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and methyl/carboxylate group positions.
- Mass Spectrometry (HRMS or ESI-MS) : For molecular weight validation (expected ~191.18 g/mol).
- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and azaindole ring vibrations.
Cross-referencing with computational predictions (e.g., DFT-based NMR shifts) can resolve ambiguities .
Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structural determination?
Answer:
Disorder in crystal structures can arise from dynamic conformations or solvent inclusion. Use SHELXL refinement with restraints (e.g., SIMU/DELU commands) to model disorder. Validate via ORTEP-3 visualization to ensure thermal ellipsoid consistency. For severe cases, re-crystallization in alternative solvents or low-temperature data collection may improve resolution .
Advanced: What methodologies are recommended for analyzing hydrogen-bonding patterns in the crystal lattice?
Answer:
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., chains, rings). Tools like Mercury or PLATON can automate this process. For example, N–H···O interactions between azaindole NH and carboxylate groups are common and can stabilize layered packing .
Advanced: How can polymorphism or solvate formation be systematically studied during crystallization?
Answer:
Screen crystallization conditions using varied solvents (e.g., alcohols, ethers) and temperatures. Compare powder XRD patterns of resultant crystals. The WinGX suite facilitates space group determination and refinement. For solvates, TGA-DSC can identify solvent loss events .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Segregate organic waste and consult certified hazardous waste handlers.
Refer to SDS guidelines for spill management and first aid (e.g., skin contact requires immediate washing with soap/water) .
Advanced: How can regioselectivity challenges in azaindole functionalization be addressed during synthesis?
Answer:
Regioselectivity is influenced by electronic effects (e.g., directing groups) and steric hindrance. Use protecting groups (e.g., Boc for NH) to block undesired sites. Computational modeling (e.g., Fukui function analysis) predicts reactive positions. Validate via X-ray crystallography to confirm substitution patterns .
Advanced: What strategies mitigate spectral interference in UV/fluorescence studies of this compound?
Answer:
- Solvent Selection : Use non-UV-absorbing solvents (e.g., acetonitrile).
- Background Subtraction : Measure solvent baselines before sample analysis.
- Quenching Control : Add chelating agents (e.g., EDTA) to minimize metal ion interference.
Correlate with theoretical UV-Vis spectra (TD-DFT) for peak assignment .
Basic: How is the purity of this compound validated post-synthesis?
Answer:
- HPLC : Use C18 columns with acetonitrile/water mobile phases; ≥97% purity is typical for research-grade material.
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values.
- Melting Point : Consistency with literature values (e.g., 199–201°C for analogous compounds) indicates purity .
Advanced: What computational approaches predict the compound’s reactivity in catalytic applications?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
